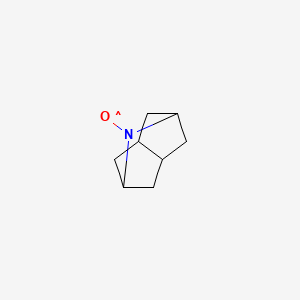
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with two amino groups and one hydroxyl group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of corresponding ketones or aldehydes followed by amination. For instance, the reduction of 2,3-diketocyclohexane can be followed by stereoselective amination to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and enzymatic methods to achieve high yields and enantiomeric purity. The use of chiral catalysts and biocatalysts can significantly enhance the efficiency and selectivity of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under mild conditions.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanes, amines, and alcohols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,3S)-2,3-diaminocyclohexan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways. It can be used to investigate the mechanisms of enzyme action and to develop new biochemical assays .
Medicine
Medically, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various materials. Its versatility and reactivity make it a valuable component in manufacturing processes .
Mecanismo De Acción
The mechanism of action of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,3S)-2,3-diaminocyclopentanol: Similar in structure but with a five-membered ring.
(1R,2S,3S)-2,3-diaminocyclohexane: Lacks the hydroxyl group, affecting its reactivity and applications.
(1R,2S,3S)-2,3-diamino-1-phenylpropane:
Uniqueness
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields .
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-4-2-1-3-5(9)6(4)8/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1 |
Clave InChI |
YDEUDTWDFHWNQN-JKUQZMGJSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]([C@@H](C1)O)N)N |
SMILES canónico |
C1CC(C(C(C1)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


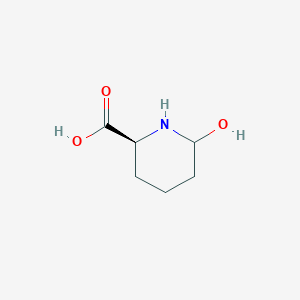

![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
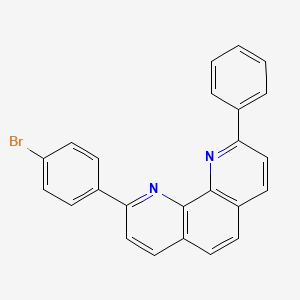
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
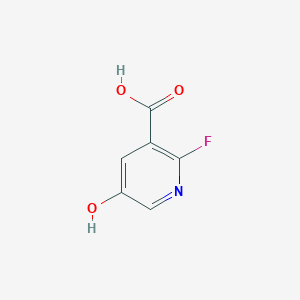
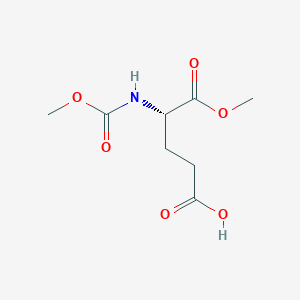
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)

